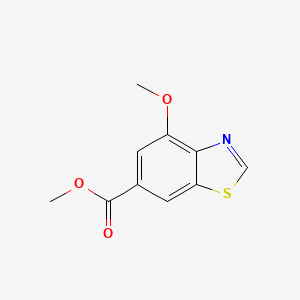
3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-amine
概要
説明
3-(2,3-Dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-amine is a complex organic compound that features a unique combination of an indane ring, a pyrazole ring, and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural novelty.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts such as concentrated sulfuric acid and reagents like isoindoline-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of high-purity reagents and controlled reaction environments, would apply.
化学反応の分析
Types of Reactions
3-(2,3-Dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines.
科学的研究の応用
3-(2,3-Dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in certain reactions.
作用機序
The mechanism of action for 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially altering their activity. The pathways involved may include signal transduction mechanisms or metabolic processes.
類似化合物との比較
Similar Compounds
3-(2,3-Dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine: This compound features an oxazole ring instead of a pyrazole ring and has been studied for its biological activities.
4-((3-Isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid: This compound has shown potential as a retinoic acid receptor α agonist.
Uniqueness
What sets 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-amine apart is its unique combination of structural elements, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c19-18-12-17(20-21(18)16-7-2-1-3-8-16)15-10-9-13-5-4-6-14(13)11-15/h1-3,7-12H,4-6,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWYWDQVUOVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C(=C3)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B3317053.png)


![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3317107.png)



![2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3317119.png)


![(2E)-3-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B3317142.png)
![N-[3-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-Urea](/img/structure/B3317151.png)

